molecular formula C13H10BrFO B1288525 4-(Benzyloxy)-2-bromo-1-fluorobenzene CAS No. 1364572-05-3

4-(Benzyloxy)-2-bromo-1-fluorobenzene

Cat. No.: B1288525
CAS No.: 1364572-05-3
M. Wt: 281.12 g/mol
InChI Key: LHZJBWNQSNHEIO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromo-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate.

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromo-1-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler aromatic ether.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include substituted aromatic ethers with various functional groups.

    Oxidation: Products include benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated aromatic ethers.

Scientific Research Applications

4-(Benzyloxy)-2-bromo-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromo-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:

    Covalent Bond Formation: The bromine or fluorine atoms can form covalent bonds with nucleophilic sites on proteins.

    Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with non-polar regions of proteins.

    Electrostatic Interactions: The halogen atoms can participate in electrostatic interactions with charged amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.

    4-(Benzyloxy)-2-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-(Benzyloxy)-2-fluoro-1-iodobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-(Benzyloxy)-2-bromo-1-fluorobenzene is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and interaction profiles. The presence of both halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-bromo-1-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZJBWNQSNHEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364572-05-3
Record name 4-(benzyloxy)-2-bromo-1-fluorobenzene
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